molecular formula C21H25BrN2OS B12696885 5H-Thiazolo(3,2-a)pyrimidin-3-ol, 2,3,6,7-tetrahydro-3-(2-methylphenyl)-2-(2-phenylethyl)-, monohydrobromide CAS No. 86346-94-3

5H-Thiazolo(3,2-a)pyrimidin-3-ol, 2,3,6,7-tetrahydro-3-(2-methylphenyl)-2-(2-phenylethyl)-, monohydrobromide

Cat. No.: B12696885
CAS No.: 86346-94-3
M. Wt: 433.4 g/mol
InChI Key: QHXFKIBHCFPKMX-UHFFFAOYSA-N
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Description

5H-Thiazolo(3,2-a)pyrimidin-3-ol, 2,3,6,7-tetrahydro-3-(2-methylphenyl)-2-(2-phenylethyl)-, monohydrobromide is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolopyrimidine derivatives typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of various substituents to the pyrimidine ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification Techniques: Methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthesis of Novel Compounds: Used as a building block for the synthesis of new chemical entities.

    Catalysis: Potential use as a catalyst in organic reactions.

Biology

    Biological Activity: Investigation of its biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

    Drug Development: Potential use in the development of new therapeutic agents.

Industry

    Material Science: Application in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of thiazolopyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine Derivatives: Other compounds within the same class.

    Pyrimidine Derivatives: Compounds with similar pyrimidine structures.

Uniqueness

The uniqueness of 5H-Thiazolo(3,2-a)pyrimidin-3-ol, 2,3,6,7-tetrahydro-3-(2-methylphenyl)-2-(2-phenylethyl)-, monohydrobromide lies in its specific substituents and the resulting biological activities. Comparing its properties with similar compounds can highlight its potential advantages and applications.

Properties

CAS No.

86346-94-3

Molecular Formula

C21H25BrN2OS

Molecular Weight

433.4 g/mol

IUPAC Name

3-(2-methylphenyl)-2-(2-phenylethyl)-2,5,6,7-tetrahydro-[1,3]thiazolo[3,2-a]pyrimidin-3-ol;hydrobromide

InChI

InChI=1S/C21H24N2OS.BrH/c1-16-8-5-6-11-18(16)21(24)19(13-12-17-9-3-2-4-10-17)25-20-22-14-7-15-23(20)21;/h2-6,8-11,19,24H,7,12-15H2,1H3;1H

InChI Key

QHXFKIBHCFPKMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(C(SC3=NCCCN32)CCC4=CC=CC=C4)O.Br

Origin of Product

United States

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